Cas no 17581-85-0 (3-(4-Methoxyphenyl)-2-propen-1-ol)

3-(4-Methoxyphenyl)-2-propen-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(4-Methoxy-phenyl)-2-phenyl-3H-chinazolin-4-on
- 3-(4-methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one
- 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
- 3-(4-methoxyphenyl)-prop-2-en-1-ol
- 4-methoxycinnamyl alcohol
- 4-methoxy-cinnamyl alcohol
- 4-Methoxy-zimtalkohol
- AC1LEA5D
- allylic alcohol for 1a
- CTK1B5337
- HMS2762L08
- Oprea1_564644
- p-methoxycinnamyl alcohol
- STK286985
- STOCK2S-00500
- CID 95641
- DTXSID901025775
- NYICIIFSBJOBKE-UHFFFAOYSA-N
- AKOS026730685
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
- 53484-50-7
- p-Methoxy coumaryl alcohol
- CHEMBL4170861
- E76062
- J-501927
- FSK5U9XVC3
- SCHEMBL1278753
- 7Z-0200
- 2-Propen-1-ol, 3-(p-methoxyphenyl)-
- trans-4-Methoxycinnamyl alcohol
- BRN 1859288
- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- NSC 26455
- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
- AKOS005071069
- 17581-85-0
- NSC-26455
- SCHEMBL1278751
- NSC26455
- (E)-4-Methoxycinnamyl alcohol
- DTXSID401283792
- 4-methoxy cinnamyl alcohol
- 4-06-00-06333 (Beilstein Handbook Reference)
- MFCD00182606
- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-
- CHEBI:192128
- NYICIIFSBJOBKE-NSCUHMNNSA-N
- ghl.PD_Mitscher_leg0.196
- 3'-Hydroxyanethole
- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- EN300-1246898
- CS-0318412
- (E)-p-Methoxycinnamyl alcohol
- bmse010146
- 3-(p-Methoxyphenyl)-2-Propen-1-ol
- 4-METHOXYCINNAMYLALCOHOL
-
- MDL: MFCD00182606
- インチ: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3
- InChIKey: NYICIIFSBJOBKE-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C=CCO
計算された属性
- せいみつぶんしりょう: 164.08376
- どういたいしつりょう: 164.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.08
- ゆうかいてん: 76-78°
- PSA: 29.46
3-(4-Methoxyphenyl)-2-propen-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR33196-250mg |
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 250mg |
£125.00 | 2023-09-02 | |
Ambeed | A660765-100mg |
3-(4-Methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 100mg |
$64.0 | 2024-07-21 | |
TRC | M223240-50mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 50mg |
$ 173.00 | 2023-09-07 | ||
abcr | AB256753-250 mg |
3-(4-Methoxyphenyl)-2-propen-1-ol, 95%; . |
17581-85-0 | 95% | 250mg |
€205.60 | 2023-06-22 | |
eNovation Chemicals LLC | Y1212405-5g |
3-(4-Methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 5g |
$1000 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-500mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | >95% | 500mg |
2941CNY | 2021-05-07 | |
abcr | AB256753-250mg |
3-(4-Methoxyphenyl)-2-propen-1-ol, 95%; . |
17581-85-0 | 95% | 250mg |
€213.00 | 2025-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC090-1g |
3-(4-methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 1g |
¥1696.0 | 2024-04-23 | |
A2B Chem LLC | AA94711-1g |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 95% | 1g |
$182.00 | 2024-04-20 | |
1PlusChem | 1P0021P3-250mg |
2-Propen-1-ol, 3-(4-methoxyphenyl)- |
17581-85-0 | 95% | 250mg |
$86.00 | 2024-06-19 |
3-(4-Methoxyphenyl)-2-propen-1-ol 関連文献
-
Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378
3-(4-Methoxyphenyl)-2-propen-1-olに関する追加情報
Professional Introduction to 3-(4-Methoxyphenyl)prop-2-en-1-ol (CAS No. 17581-85-0)
3-(4-Methoxyphenyl)prop-2-en-1-ol, with the chemical formula C10H12O2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, identified by its CAS number CAS No. 17581-85-0, has garnered attention due to its structural and functional properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound belongs to the class of aromatic alcohols, characterized by the presence of a phenolic hydroxyl group and an allylic structure. The methoxy substituent at the para position of the benzene ring enhances its solubility and reactivity, making it a versatile building block in organic synthesis. Its molecular structure allows for diverse chemical modifications, enabling the development of novel pharmacophores for drug discovery.
In recent years, 3-(4-Methoxyphenyl)prop-2-en-1-ol has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The allylic alcohol moiety can undergo various reactions, such as epoxidation and reduction, to yield compounds with enhanced biological activity. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key targets in NSAID development.
Moreover, the methoxy group in 3-(4-Methoxyphenyl)prop-2-en-1-ol contributes to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature has been exploited in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. Recent research has demonstrated that compounds derived from this molecule can selectively inhibit specific kinases by modulating their binding affinity and enzyme activity.
The compound's aromatic ring also provides a platform for further functionalization, allowing chemists to introduce various substituents that can enhance pharmacological properties. For example, fluorine or chlorine atoms can be incorporated into the benzene ring to improve metabolic stability and bioavailability. These modifications are essential in drug development, as they can significantly influence a drug's efficacy and safety profile.
In addition to its pharmaceutical applications, 3-(4-Methoxyphenyl)prop-2-en-1-ol has shown potential in material science. Its ability to form stable complexes with metal ions makes it useful in catalytic systems and as a ligand in coordination chemistry. Researchers have explored its use in designing efficient catalysts for organic transformations, such as cross-coupling reactions, which are fundamental in synthesizing complex organic molecules.
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-ol typically involves classical organic reactions such as Grignard reactions, aldol condensations, and oxidation processes. Advanced synthetic methodologies have further refined its production, allowing for higher yields and purities. Techniques like flow chemistry have been employed to optimize reaction conditions, reducing waste and improving scalability.
The biological activity of derivatives of CAS No. 17581-85-0 has been a focus of numerous studies. Researchers have investigated their effects on various biological pathways, including those involved in pain perception, inflammation, and cancer cell proliferation. Preclinical trials have shown promising results with certain derivatives demonstrating potent activity against disease models without significant side effects.
The future prospects of 3-(4-Methoxyphenyl)prop-2-en-1-ol in pharmaceutical research are vast. Advances in computational chemistry and artificial intelligence are enabling more efficient screening of potential drug candidates derived from this compound. By leveraging machine learning algorithms, scientists can predict the biological activity of new derivatives rapidly, accelerating the drug discovery process.
In conclusion, 3-(4-Methoxyphenyl)prop-2-en-1-ol is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and developing innovative treatments is undeniable.
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